Suaveolol

Description

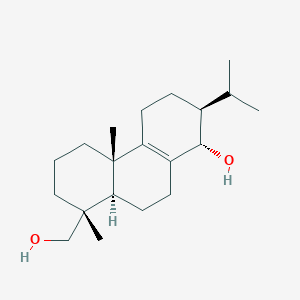

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H34O2 |

|---|---|

Molecular Weight |

306.5 g/mol |

IUPAC Name |

(1S,2S,4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-1,2,3,4,5,6,7,8a,9,10-decahydrophenanthren-1-ol |

InChI |

InChI=1S/C20H34O2/c1-13(2)14-6-8-16-15(18(14)22)7-9-17-19(3,12-21)10-5-11-20(16,17)4/h13-14,17-18,21-22H,5-12H2,1-4H3/t14-,17-,18-,19-,20+/m0/s1 |

InChI Key |

HKKHUNILUIYTQR-QOOKETHRSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CCC2=C([C@H]1O)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C |

Canonical SMILES |

CC(C)C1CCC2=C(C1O)CCC3C2(CCCC3(C)CO)C |

Synonyms |

suaveolol |

Origin of Product |

United States |

Elucidation of Suaveolol Biosynthetic Pathways

Precursor Identification and Enzymatic Transformations in Suaveolol Synthesis

The biosynthesis of this compound, like all diterpenoids, originates from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP). This precursor is synthesized through the methylerythritol 4-phosphate (MEP) pathway, which is active in the plastids of plant cells. The formation of the characteristic tricyclic abietane (B96969) skeleton of this compound is initiated by a class of enzymes known as diterpene synthases (diTPSs).

The first committed step is the cyclization of GGPP to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a class II diTPS, specifically a (+)-copalyl diphosphate synthase (CPPS). Subsequently, a class I diTPS, a kaurene synthase-like (KSL) enzyme, facilitates further cyclization and rearrangement of (+)-CPP to generate the tricyclic abietane hydrocarbon skeleton, likely in the form of abietatriene (B1232550).

The transformation of the abietatriene core into this compound involves a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the hydroxylation and other functionalizations of the diterpene skeleton, leading to the vast diversity of abietane diterpenoids observed in nature. In the case of this compound, a key transformation is the hydroxylation at the C-19 position of the abietane scaffold. While the specific CYP450 enzyme responsible for this reaction in this compound-producing organisms has not yet been definitively identified, it is hypothesized to be a member of the CYP720B or a related family, which are known to be involved in the oxidation of diterpene hydrocarbons.

The proposed enzymatic transformations from the precursor GGPP to this compound are summarized in the table below.

| Step | Precursor | Enzyme Class | Intermediate/Product |

| 1 | Geranylgeranyl Diphosphate (GGPP) | Diterpene Synthase (Class II - CPPS) | (+)-Copalyl Diphosphate ((+)-CPP) |

| 2 | (+)-Copalyl Diphosphate ((+)-CPP) | Diterpene Synthase (Class I - KSL) | Abietatriene |

| 3 | Abietatriene | Cytochrome P450 Monooxygenase (CYP) | Hydroxylated Abietatriene Intermediates |

| 4 | Hydroxylated Abietatriene Intermediate | Cytochrome P450 Monooxygenase (CYP) | This compound |

Genetic and Molecular Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is under strict genetic control, with the expression of the involved biosynthetic genes being tightly regulated. The genes encoding the diTPSs (CPPS and KSL) and the subsequent modifying enzymes, such as CYPs, are key determinants of this compound production. While the specific genes for this compound biosynthesis in its primary plant sources like Hyptis suaveolens have not been fully characterized, insights can be drawn from studies on related diterpenoid pathways in other Lamiaceae species.

In many plants, genes for specialized metabolic pathways are often found clustered together on a chromosome, forming biosynthetic gene clusters (BGCs). This co-localization facilitates the coordinated regulation of the pathway. It is plausible that the genes for this compound biosynthesis are also organized in such a manner. The expression of these genes is likely regulated by various transcription factors (TFs), which can be influenced by developmental cues and environmental stimuli. This intricate regulatory network ensures that this compound is produced in the correct tissues, at the appropriate developmental stage, and in response to specific ecological triggers.

Further research involving transcriptomic and genomic analyses of this compound-producing plants is necessary to identify and functionally characterize the specific genes and regulatory elements controlling its biosynthesis.

| Gene Family | Putative Function in this compound Biosynthesis | Regulation |

| CPPS | Catalyzes the formation of (+)-copalyl diphosphate from GGPP. | Transcriptional regulation by developmental and environmental cues. |

| KSL | Catalyzes the formation of the abietane skeleton from (+)-CPP. | Co-regulated with CPPS and downstream pathway genes. |

| CYP450 | Catalyzes the oxidative modifications of the abietane skeleton, including C-19 hydroxylation. | Often part of large gene families with diverse functions; specific members are recruited for specialized pathways. |

| Transcription Factors (e.g., WRKY, bHLH) | Regulate the expression of biosynthetic genes. | Respond to internal signals and external stimuli, activating or repressing gene expression. |

Comparative Biosynthetic Analyses Across this compound-Producing Organisms

This compound and structurally related abietane diterpenoids are found in a variety of plant species, particularly within the Lamiaceae family, which includes genera such as Hyptis and Salvia. Comparative analyses of the diterpenoid profiles and the underlying biosynthetic pathways in these organisms can provide valuable insights into the evolution of chemical diversity.

While direct comparative studies focusing specifically on the this compound biosynthetic pathway are limited, broader analyses of diterpenoid biosynthesis in the Lamiaceae reveal both conserved and divergent features. The initial steps, involving the formation of the abietane skeleton from GGPP via (+)-CPP, appear to be a conserved module in the biosynthesis of many abietane-type diterpenoids in this family.

The diversification of these pathways largely arises from the subsequent modifications catalyzed by CYPs and other enzymes. The evolution of different CYP subfamilies with distinct substrate and regio-specificities has likely played a crucial role in the emergence of the vast array of abietane diterpenoids, including this compound. For instance, while one species may possess a CYP that hydroxylates the abietane skeleton at the C-19 position to produce this compound, a closely related species might have a CYP that hydroxylates at a different position, leading to a different final product.

Understanding these evolutionary relationships can aid in the discovery of novel enzymes and biosynthetic pathways from different plant sources.

| Feature | Hyptis Genus (e.g., H. suaveolens) | Salvia Genus |

| Precursor | Geranylgeranyl Diphosphate (GGPP) | Geranylgeranyl Diphosphate (GGPP) |

| Key Intermediates | (+)-Copalyl Diphosphate, Abietatriene | (+)-Copalyl Diphosphate, Abietatriene |

| Key Enzyme Families | Diterpene Synthases (CPPS, KSL), Cytochrome P450s | Diterpene Synthases (CPPS, KSL), Cytochrome P450s |

| Characteristic Diterpenoids | This compound, Suaveolic Acid | Carnosic Acid, Tanshinones, Ferruginol |

| Evolutionary Aspect | Diversification of CYPs leading to specific hydroxylation patterns. | Extensive diversification of CYPs and other modifying enzymes leading to a wide range of abietane and other diterpenoid structures. |

Advanced Methodologies in Suaveolol Chemical Synthesis and Derivatization

Strategies for Total Synthesis of Suaveolol and Related Congeners

A thorough review of chemical literature indicates that the total synthesis of this compound has not been a prominent target for synthetic chemists to date. Natural product synthesis is often a complex and resource-intensive endeavor, and the decision to pursue a total synthesis is typically driven by factors such as the compound's biological significance, structural novelty, and the potential for developing more efficient routes to access the molecule or its analogues.

While general strategies for the synthesis of other diterpenoids are well-established, specific applications of these methods to the unique structural framework of this compound have not been reported. The development of a synthetic route would likely involve key strategic considerations to control the stereochemistry of its multiple chiral centers and to construct its characteristic ring system.

Table 1: Key Structural Features of this compound for Synthetic Consideration

| Feature | Description | Potential Synthetic Challenge |

| Diterpene Core | Consists of a complex, polycyclic carbon skeleton. | Construction of the fused ring system with correct stereochemistry. |

| Hydroxyl Groups | Presence of multiple hydroxyl functionalities. | Regio- and stereoselective introduction of hydroxyl groups. |

| Stereocenters | Contains several stereogenic centers. | Asymmetric synthesis or chiral resolution to obtain the correct enantiomer. |

Semisynthetic Approaches and Directed Structural Modifications of this compound

Semisynthesis, which utilizes a readily available natural product as a starting material for chemical modifications, represents a practical approach to generate derivatives of complex molecules. For this compound, this would involve its isolation from Hyptis suaveolens followed by targeted chemical reactions to modify specific functional groups.

However, the scientific literature lacks detailed reports on the systematic semisynthetic modification of this compound. Research has identified naturally occurring congeners such as Suaveolic acid, which differs from this compound in the oxidation state of a key functional group. While mixtures of this compound and Suaveolic acid have been studied for their biological activity, deliberate chemical transformations of isolated this compound to explore structure-activity relationships (SAR) are not well-documented.

Directed structural modifications could potentially target the hydroxyl groups of this compound for esterification, etherification, or oxidation to probe their importance for its biological effects. Such studies would be invaluable in understanding the pharmacophore of this compound.

Derivatization for the Generation of this compound-Based Research Probes and Analogues

The development of chemical probes is a crucial step in elucidating the mechanism of action of a bioactive molecule. These probes, which can include fluorescently labeled analogues, biotinylated derivatives, or photoaffinity labels, allow for the identification of cellular targets and the study of molecular interactions.

Currently, there is no published research detailing the derivatization of this compound for the creation of such research tools. The generation of this compound-based probes would require the identification of a suitable position on the molecule for the attachment of a reporter group without significantly compromising its biological activity. The hydroxyl groups would be logical starting points for such modifications.

The synthesis of this compound analogues, where specific parts of the molecule are systematically altered, would also be a powerful approach to explore its SAR and to potentially develop new compounds with improved properties. This could involve modifications to the diterpene skeleton or the functional groups.

Table 2: Potential Derivatization Strategies for this compound

| Derivatization Approach | Potential Application | Required Chemical Transformation |

| Fluorescent Labeling | Visualization of cellular uptake and localization. | Attachment of a fluorophore (e.g., via an ester or ether linkage). |

| Biotinylation | Affinity-based purification of binding partners. | Covalent linkage of a biotin (B1667282) tag. |

| Analogue Synthesis | Structure-activity relationship studies. | Modification of functional groups or the carbon skeleton. |

Molecular and Cellular Mechanistic Investigations of Suaveolol S Biological Activities Non Clinical Focus

Suaveolol Interactions with Specific Molecular Targets and Receptor Systems

Current research provides limited direct evidence identifying specific molecular targets and receptor systems with which this compound directly interacts. The majority of studies have focused on the downstream cellular and physiological effects rather than initial binding events. While the modulation of pathways involving nitric oxide, prostaglandins, and sulfhydryl groups suggests interaction with components of these systems, the precise receptors or molecular binding sites for this compound remain to be elucidated. Future research, potentially employing techniques such as molecular docking and affinity chromatography, is necessary to identify and characterize the specific molecular targets of this compound.

Modulation of Intracellular Signaling Cascades by this compound (e.g., Nitric Oxide, Prostaglandin, and Sulfhydryl Group Pathways)

A significant body of research points to this compound's ability to modulate key intracellular signaling cascades, particularly in the context of its gastroprotective effects. The mechanism of action for this protective activity appears to be multifactorial, involving the nitric oxide (NO), prostaglandin, and sulfhydryl group pathways. mdpi.comnih.govresearchgate.net

Studies have demonstrated that the gastroprotective effect of this compound is significantly attenuated by pretreatment with inhibitors of these pathways. mdpi.comnih.govresearchgate.net For instance, the use of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, diminishes the protective action of this compound, indicating the involvement of the NO pathway. mdpi.comnih.govresearchgate.net Similarly, pretreatment with indomethacin, a cyclooxygenase inhibitor that blocks prostaglandin synthesis, also reverses the gastroprotective effects of this compound. mdpi.comnih.govresearchgate.net Furthermore, the use of N-ethylmaleimide, a blocker of sulfhydryl groups, also counteracts this compound's protective activity. mdpi.comnih.govresearchgate.net

These findings collectively suggest that this compound's biological activity is mediated, at least in part, through the modulation of these critical signaling molecules. The interplay between these pathways is crucial for maintaining gastric mucosal integrity, and this compound appears to exert its protective effects by positively influencing their activity.

| Inhibitor | Pathway Targeted | Observed Effect on this compound's Gastroprotection | Reference |

|---|---|---|---|

| N(G)-nitro-L-arginine methyl ester (L-NAME) | Nitric Oxide (NO) Synthesis | Attenuation of gastroprotective effect | mdpi.comnih.govresearchgate.net |

| Indomethacin | Prostaglandin Synthesis | Attenuation of gastroprotective effect | mdpi.comnih.govresearchgate.net |

| N-ethylmaleimide (NEM) | Sulfhydryl Groups | Attenuation of gastroprotective effect | mdpi.comnih.govresearchgate.net |

Mechanistic Studies of this compound-Mediated Cellular Responses

The cellular responses to this compound are most prominently documented in its gastroprotective and trypanocidal activities.

In the context of gastroprotection, this compound demonstrates a dose-dependent protective effect against ethanol-induced gastric lesions. mdpi.comresearchgate.net This cellular response is linked to the preservation of gastric mucosal integrity. The underlying mechanism, as discussed previously, involves the modulation of protective signaling pathways.

This compound has also been identified as having significant trypanocidal activity, particularly against Trypanosoma brucei brucei and T. congolense. nih.goved.ac.uk Research has shown that a purified this compound fraction exhibits promising EC50 values against T. b. brucei trypomastigotes. nih.goved.ac.uk Notably, this trypanocidal activity appears to be selective, as this compound did not display significant cytotoxic effects on human foreskin fibroblast (HFF) cells at the tested concentrations. nih.goved.ac.uk While the precise molecular mechanism of its trypanocidal action is not fully elucidated, it represents a key cellular response to the compound.

| Organism | EC50 (μg/mL) | Reference |

|---|---|---|

| Trypanosoma brucei brucei | 2.71 ± 0.36 | nih.gov |

Influence of this compound on Enzymatic Activities and Protein Function

The modulation of intracellular signaling pathways by this compound inherently points to its influence on the activity of key enzymes. The attenuation of its gastroprotective effects by L-NAME and indomethacin strongly suggests that this compound's mechanism involves the modulation of nitric oxide synthase and cyclooxygenase activities, respectively. mdpi.comnih.govresearchgate.net By promoting the activity of these enzymes or protecting them from inhibition, this compound likely enhances the production of the protective molecules nitric oxide and prostaglandins.

Beyond this, specific details on the broader impact of this compound on other enzymatic activities and protein functions are not extensively documented in the current scientific literature. Further research is required to explore the full spectrum of its enzymatic and protein interactions, which could reveal additional mechanisms contributing to its biological effects.

Structure Activity Relationship Sar and Computational Studies of Suaveolol Analogues

Qualitative Structure-Activity Relationships for Suaveolol and Its Derivatives

Qualitative SAR studies investigate how specific changes in a molecule's structure correlate with changes in its biological activity. For this compound and its naturally occurring analogues, such as suaveolic acid, comparisons of their biological effects provide initial insights into the pharmacophore—the essential structural features required for activity.

Research on the antitrypanosomal properties of compounds isolated from Hyptis suaveolens offers a clear example of qualitative SAR. nih.goved.ac.uk this compound, which possesses a primary alcohol group at position C-18, and suaveolic acid, where this alcohol is oxidized to a carboxylic acid, exhibit different potencies against protozoan parasites.

In a study evaluating their efficacy against Trypanosoma brucei brucei and Trypanosoma congolense, the causative agents of African trypanosomiasis, distinct activity profiles were observed. This compound demonstrated promising activity against T. b. brucei, with a reported EC₅₀ value of 2.71 ± 0.36 µg/mL. nih.gov In contrast, suaveolic acid showed low activity against the same parasite. nih.gov However, suaveolic acid displayed moderate activity against T. congolense (EC₅₀ of 11.1 ± 0.5 µg/mL), a species against which this compound's activity was less pronounced. nih.gov

Interestingly, a mixture of this compound and suaveolic acid (SSA) showed the most potent activity against T. b. brucei, with an EC₅₀ of 1.56 ± 0.17 μg/mL. nih.gov This suggests a potential synergistic interaction between the two compounds, though the mechanism is not fully elucidated. These qualitative comparisons underscore the importance of the C-18 functional group in modulating the antitrypanosomal effects of this class of diterpenoids.

| Compound | Target Organism | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| This compound | Trypanosoma brucei brucei | 2.71 ± 0.36 | nih.gov |

| Suaveolic Acid | Trypanosoma brucei brucei | Low Activity | nih.gov |

| Suaveolic Acid | Trypanosoma congolense | 11.1 ± 0.5 | nih.gov |

| This compound and Suaveolic Acid Mixture (SSA) | Trypanosoma brucei brucei | 1.56 ± 0.17 | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) Modeling and Predictive Analytics for this compound Bioactivity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build predictive models of biological activity based on molecular descriptors. scielo.br These models establish a mathematical correlation between the chemical structure and the activity of a series of compounds, enabling the prediction of the potency of novel, unsynthesized analogues.

To date, specific 3D-QSAR studies focusing on this compound and its direct derivatives for trypanocidal activity have not been extensively reported in the scientific literature. However, QSAR models have been successfully developed for other classes of compounds targeting Trypanosoma, such as steroid alkaloids and naphthoquinones. mdpi.comnih.gov These studies demonstrate the feasibility of applying such computational approaches to optimize trypanocidal agents.

A hypothetical QSAR study on this compound analogues would involve several key steps. First, a dataset of this compound derivatives with varying structural modifications and their corresponding measured bioactivities (e.g., EC₅₀ values) would be compiled. Next, a wide range of molecular descriptors for each analogue would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Using statistical methods like Partial Least Squares (PLS) regression, a mathematical model would be generated to correlate these descriptors with the observed biological activity. nih.gov The resulting model's predictive power would be rigorously validated internally (e.g., leave-one-out cross-validation) and externally (using a test set of compounds not included in model generation). nih.gov Such a validated QSAR model could serve as a powerful tool for the rational design of new this compound derivatives with enhanced potency and selectivity.

In Silico Approaches for Molecular Docking and Dynamics Simulations of this compound

In silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site, estimating the binding affinity based on scoring functions. mdpi.com While specific molecular docking studies targeting this compound against trypanosomal proteins are not yet published, this approach holds significant promise. Potential protein targets in Trypanosoma are well-documented and include enzymes essential for the parasite's survival, such as trypanothione reductase, cruzain, and farnesyl diphosphate (B83284) synthase. nih.govnih.govmdpi.com A docking study of this compound and its derivatives into the active sites of these enzymes could reveal plausible binding modes and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that contribute to its activity. This information would be invaluable for understanding its mechanism of action and for designing analogues with improved binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov Following a docking study, an MD simulation could be performed on the predicted this compound-protein complex. This would allow for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein's active site residues. nih.gov By simulating the movements and interactions at an atomic level, MD can refine the initial docking results and provide a more accurate picture of the binding event, further guiding the rational design of more effective this compound-based therapeutics.

Conformational Analysis and Stereochemical Considerations in this compound Activity

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is fundamental to its biological activity. The specific spatial arrangement of atoms and functional groups dictates how a molecule recognizes and interacts with its biological target.

The structure of this compound, an abietane (B96969) diterpenoid, has been elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Techniques such as COSY, HSQC, and HMBC are used to establish the connectivity of atoms and the relative stereochemistry of the molecule. nih.gov this compound possesses a rigid polycyclic core with multiple stereogenic centers, leading to a well-defined three-dimensional shape.

Conformational Analysis: The cyclohexane rings in the diterpenoid skeleton of this compound typically adopt stable chair conformations. The substituents on these rings can be oriented in either axial or equatorial positions. The relative stability of different conformers and the preferred orientation of key functional groups, such as the hydroxyl group at C-18 and the aromatic ring, are critical for proper binding to a target protein. NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide detailed information about the molecule's preferred conformation in solution. mdpi.comcarlomagno-group.org

Stereochemical Considerations: The absolute configuration of the stereocenters in this compound is a crucial factor for its bioactivity. Enantiomers (mirror-image isomers) of a chiral molecule often exhibit vastly different biological activities because biological receptors, being chiral themselves, interact differently with each enantiomer. The precise stereochemistry of this compound, determined through its natural biosynthetic pathway, ensures a specific arrangement of its functional groups in space, which is presumably complementary to the binding site of its molecular target(s). Any alteration to this stereochemistry would likely impact its biological profile.

Advanced Analytical Methodologies for Suaveolol Research

High-Resolution Chromatographic Techniques for Suaveolol Isolation and Purification in Complex Matrices

The isolation of this compound from its natural source, typically the leaves of Hyptis suaveolens, is a critical first step in its research. researchgate.netjddtonline.infoed.ac.uk Given the complexity of plant extracts, which contain a multitude of secondary metabolites, high-resolution chromatographic techniques are essential to obtain the compound in a pure form.

Silica (B1680970) gel column chromatography is a foundational and widely applied technique for the initial fractionation of crude plant extracts. researchgate.netjddtonline.infoed.ac.uk In a typical research workflow, dried and powdered leaves of Hyptis suaveolens are first extracted sequentially with solvents of increasing polarity, such as hexane (B92381), ethyl acetate, and methanol (B129727). researchgate.netjddtonline.infoed.ac.uk The resulting crude extracts are then subjected to column chromatography. The process involves adsorbing the extract onto a solid support (e.g., Celite®) before loading it onto a column packed with silica gel. nih.gov A gradient elution strategy is employed, where the polarity of the mobile phase is gradually increased. This allows for the sequential separation of compounds based on their affinity for the stationary phase. For instance, a gradient might start with 100% hexane and gradually increase the proportion of ethyl acetate, followed by the addition of methanol to elute more polar compounds like this compound. nih.gov

Fractions collected from the column are monitored using Thin Layer Chromatography (TLC) to identify those containing the target compound. nih.gov Fractions with similar TLC profiles are pooled together. For further purification and to resolve this compound from closely related compounds, additional chromatographic steps like Gel Filtration Chromatography (GFC) are often necessary. nih.gov Sephadex LH-20 is a common stationary phase for this purpose, with methanol typically used as the mobile phase to separate compounds based on their size and polarity, yielding highly purified this compound suitable for structural analysis and biological assays. nih.gov

Table 1: Exemplary Chromatographic Conditions for this compound Isolation

| Parameter | Technique | Details | Purpose |

|---|---|---|---|

| Initial Extraction | Solvent Extraction | Sequential extraction with hexane, ethyl acetate, methanol. | Separates compounds into broad polarity classes. |

| Primary Separation | Silica Gel Column Chromatography | Stationary Phase: Silica Gel. Mobile Phase: Gradient elution from hexane to ethyl acetate, then to methanol. nih.gov | Fractionation of the crude extract. |

| Fraction Monitoring | Thin Layer Chromatography (TLC) | Stationary Phase: Pre-coated silica gel plates. Visualization: UV light (254 nm & 366 nm) and chemical spray reagents (e.g., Anisaldehyde-H2SO4). nih.gov | To identify and pool fractions containing the target compound. |

| Final Purification | Gel Filtration Chromatography (GFC) | Stationary Phase: Sephadex LH-20. Mobile Phase: Methanol. nih.gov | High-resolution purification of the pooled fractions to yield pure this compound. |

Spectroscopic and Spectrometric Approaches for In-Depth this compound Structural Elucidation in Research Contexts

Once this compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition. The primary methods used for the structural elucidation of abietane (B96969) diterpenoids like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.netjddtonline.infoed.ac.uk

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) is employed to determine the precise molecular weight and, consequently, the molecular formula of the compound. nih.gov For example, in the analysis of dehydroabietinol (B132513), an abietane diterpenoid isolated alongside this compound from H. suaveolens, HR-EIMS provided a molecular ion peak that established its molecular formula as C₂₀H₃₀O. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass.

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule. The process involves a suite of experiments:

¹H NMR: Identifies the different types of protons in the molecule and their immediate electronic environment.

¹³C NMR: Identifies the different types of carbon atoms.

2D NMR Experiments: These are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key to connecting different fragments of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close in space, which helps in determining the relative stereochemistry of the molecule. nih.gov

As a detailed example of this process for an abietane diterpenoid from H. suaveolens, the spectral data for the related compound dehydroabietinol are presented below. nih.gov Analysis of these spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the abietane skeleton and the specific arrangement of functional groups. nih.gov

Table 2: HR-EIMS Data for Dehydroabietinol (Illustrative Example)

| Parameter | Value |

|---|---|

| Molecular Ion [M]⁺ (m/z) | 286.4510 |

| Calculated Mass (C₂₀H₃₀O) | 286.2297 |

| Inferred Property | Tricyclic diterpene structure with an aromatic ring. nih.gov |

Table 3: ¹H and ¹³C NMR Spectral Data for Dehydroabietinol in CDCl₃ (Illustrative Example)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

|---|---|---|

| 8 | 134.9 | - |

| 9 | 147.5 | - |

| 11 | 124.3 | 7.19, d (8.2) |

| 12 | 123.9 | 7.00, dd (8.2) |

| 13 | 145.7 | - |

| 14 | 126.9 | 6.90, d (2.0) |

| 15 | - | 2.83, d (6.2) |

| 16, 17 | - | 1.24, d (6.3) |

| 18 | - | 3.48, d (10.9); 3.24, d (10.9) |

| 19 | - | 0.91, s |

| 20 | - | 1.25, s |

Note: The data presented is for dehydroabietinol, a compound co-isolated with this compound, and serves to illustrate the analytical process for structural elucidation of such diterpenoids. nih.gov

Quantitative Analysis of this compound in Biological and Environmental Samples for Research Purposes

For pharmacokinetic studies, bioavailability assessments, or environmental monitoring, it is crucial to have a validated method for the quantitative analysis of this compound in complex biological (e.g., plasma, urine) and environmental (e.g., soil, water) matrices. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the technique of choice for such analyses due to its high sensitivity, specificity, and reproducibility.

A typical quantitative method would involve developing a reverse-phase HPLC (RP-HPLC) method, likely using a C18 column. The mobile phase would be optimized to achieve good separation of this compound from endogenous matrix components. Detection could be achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and selectivity, a mass spectrometer.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalysis. This technique operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of this compound) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, minimizing interference from the sample matrix.

The development of a quantitative method requires rigorous validation according to regulatory guidelines. Key validation parameters include:

Selectivity: Ensuring no interference from matrix components at the retention time of the analyte.

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range.

Accuracy and Precision: Determining how close the measured values are to the true values and the degree of scatter between measurements, respectively.

Recovery: Assessing the efficiency of the sample extraction process.

Matrix Effect: Evaluating the suppression or enhancement of the analyte signal by components of the sample matrix.

Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions.

While a specific validated method for this compound quantification in biological samples is not widely published, the table below outlines typical parameters for such a method based on established procedures for other natural products.

Table 4: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound Quantification in Plasma

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Ensures a proportional response of the instrument to the analyte concentration. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision < 20%; accuracy ± 20% | Defines the lowest concentration that can be reliably quantified. |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the repeatability and reproducibility of the method. |

| Intra- and Inter-day Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | Measures the closeness of determined values to the nominal concentration. |

| Extraction Recovery | Consistent, precise, and reproducible. | Evaluates the efficiency of the sample preparation procedure. |

| Matrix Effect | Normalized IS ratio should be within acceptable limits (e.g., 85-115%). | Assesses the influence of the sample matrix on analyte ionization. |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration should be within ± 15% of the initial concentration. | Ensures the analyte does not degrade during sample handling and storage. |

Ecological and Inter Organismal Roles of Suaveolol

Suaveolol's Contribution to Plant Defense Mechanisms and Herbivore Deterrence

Plants have evolved complex defense systems to protect themselves from a wide array of herbivores. nih.govnih.gov These defenses can be broadly categorized as physical barriers and chemical deterrents. researchgate.netresearchgate.net this compound is a key component of the chemical defense arsenal (B13267) of Hyptis suaveolens.

As a terpenoid, this compound is part of a large and diverse class of organic compounds that are often toxic or repellent to insects and other herbivores. researchgate.netnih.gov The strong, minty aroma emitted by Hyptis suaveolens when its leaves are crushed is an indicator of its rich volatile chemical composition, which includes insecticidal properties. nmppdb.com.ng Research has highlighted that the essential oil from this plant, containing compounds like this compound, can be as effective as DEET in repelling mosquitoes, demonstrating its potential in vector control. nmppdb.com.ng This repellent activity is a form of direct defense, affecting the herbivore's biology by deterring feeding and potentially retarding its development. nih.gov The production of such secondary metabolites is a crucial strategy for plants to counter the constant threat of herbivory. nih.govfrontiersin.org

| Defense Category | Mechanism Type | Description | Example Related to this compound's Source Plant |

|---|---|---|---|

| Chemical | Direct Defense | Production of toxins, repellents, or anti-nutritive compounds that affect the herbivore's biology (e.g., feeding, growth, survival). nih.gov | Hyptis suaveolens produces this compound and other terpenoids that are known to have insect-repellent and insecticidal properties. nih.govnmppdb.com.ng |

| Chemical | Indirect Defense | Release of volatile organic compounds that attract natural enemies (predators or parasitoids) of the herbivores. nih.gov | The aromatic nature of H. suaveolens suggests the release of volatiles that could play a role in attracting predators of its herbivores. |

| Physical | Direct Defense | Morphological structures like thorns, spines, and hairy stems (trichomes) that impede herbivore feeding. researchgate.net | Hyptis suaveolens has hairy, square-shaped stems that can act as a physical barrier to smaller insects. nmppdb.com.ng |

Role of this compound in Inter-species Chemical Communication and Allelopathy

This compound also plays a critical role in the plant's interactions with other plants. This is primarily through the phenomenon of allelopathy, where a plant releases biochemicals into the environment that influence the germination, growth, survival, and reproduction of other organisms. mdpi.comresearchgate.net

Hyptis suaveolens is recognized as an invasive weed in many regions, partly due to its strong allelopathic capabilities. researchgate.netejes.cz The plant releases diterpenoids, specifically this compound and suaveolic acid, which exhibit potent cytotoxic effects. researchgate.netresearchgate.net These compounds inhibit the growth of neighboring plants, reducing competition for resources such as water, sunlight, and nutrients. researchgate.netresearchgate.net This chemical interference gives H. suaveolens a significant competitive advantage, allowing it to form dense clusters where other plant species struggle to thrive. researchgate.netresearchgate.net The process of chemical communication and recognition between plants, mediated by such allelochemicals, actively shapes population and community dynamics. nih.gov While laboratory studies often highlight the potent phytotoxicity of allelochemicals, field studies confirm their significance in structuring natural plant communities, though the effects can be modulated by environmental stress. nih.gov

| Affected Plant Species | Observed Allelopathic Effect | Attributed Compounds |

|---|---|---|

| Various native/crop species | Inhibition of seed germination. ejes.czresearchgate.net | Diterpenoids including this compound and suaveolic acid. researchgate.netresearchgate.net |

| Various native/crop species | Inhibition of seedling growth (root and hypocotyl/coleoptile). researchgate.net | Diterpenoids including this compound and suaveolic acid. researchgate.netresearchgate.net |

| General competing flora | Strong cytotoxic effects preventing growth near H. suaveolens clusters. researchgate.netresearchgate.net | This compound and suaveolic acid. researchgate.netresearchgate.net |

Ecological Distribution and Biogeographical Patterns of this compound Production

The production of this compound is intrinsically linked to the distribution of its primary source, Hyptis suaveolens. This plant's biogeography provides insight into the ecological contexts where this compound plays a key role.

Hyptis suaveolens is native to the tropical regions of the Americas. nmppdb.com.ngresearchgate.net However, it has become a successful colonizer and is now naturalized in tropical and subtropical areas across the globe. researchgate.nettheferns.info Its prevalence as a pan-tropical weed highlights its remarkable adaptability. researchgate.net The plant typically thrives in disturbed habitats, such as roadsides, wastelands, open fields, and over-grazed pastures. nmppdb.com.ngejes.cz This ability to flourish in disturbed environments is partly due to its aggressive growth and potent allelopathic properties, which are driven by compounds like this compound. researchgate.netejes.cz

The production and concentration of secondary metabolites in a plant are not constant. They can be significantly influenced by environmental and climatic conditions. nih.gov Factors such as soil type, rainfall, temperature, and altitude can affect the gene expression and phytochemical profile of H. suaveolens. nih.govejes.cz Consequently, the concentration of this compound may vary in plant populations from different geographical locations, reflecting adaptation to diverse ecological niches and biotic pressures. nih.gov

| Region | Status | Typical Habitat |

|---|---|---|

| Tropical Americas | Native. nmppdb.com.ng | Varied tropical ecosystems. |

| Africa (e.g., Nigeria) | Naturalized / Invasive. nmppdb.com.ngresearchgate.net | Disturbed areas, roadsides, open woodlands, rangelands. nmppdb.com.ngejes.cz |

| Asia (e.g., Northern Thailand) | Naturalized / Aggressive Weed. researchgate.net | Roadsides, wet margins of ponds. researchgate.net |

| Australia | Naturalized. theferns.info | Tropical and subtropical zones. |

| Pacific Islands | Introduced Weed. theferns.info | Disturbed sites, agricultural fields. |

Future Directions and Emerging Research Avenues for Suaveolol

Exploration of Unidentified Suaveolol Biosynthetic Enzymes and Pathways

The biosynthesis of diterpenoids in plants is a modular process involving several key enzyme families. researchgate.net The pathway begins with the formation of geranylgeranyl diphosphate (B83284) (GGPP), which is then cyclized by diterpene synthases (diTPSs) to form the basic diterpene skeleton. researchgate.netresearchgate.net Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs) lead to the vast diversity of diterpenoid structures observed in nature. researchgate.netoup.comnih.gov

While the general pathway for diterpenoid biosynthesis is understood, the specific enzymes responsible for the production of this compound remain unidentified. Future research will likely focus on the discovery and characterization of these key biocatalysts. The proposed biosynthetic pathway for this compound likely involves the following steps:

Formation of the Abietane (B96969) Skeleton: A specific diTPS is responsible for the initial cyclization of GGPP to form the characteristic tricyclic abietane carbon framework.

Oxidative Modifications: Following the formation of the core skeleton, a series of oxidation reactions, likely catalyzed by CYP450s, would introduce hydroxyl groups at specific positions on the abietane ring system. oup.comtandfonline.com These enzymes are known to play a critical role in the structural diversification of terpenoids. oup.com

Glycosylation: The attachment of sugar moieties, a common modification in natural product biosynthesis, would be catalyzed by specific GTs. nih.govnih.gov This step can significantly impact the solubility and biological activity of the final compound.

Identifying these currently unknown enzymes will be crucial for understanding the complete biosynthetic pathway of this compound and for enabling its production through metabolic engineering approaches. nih.gov

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Diterpene Synthase (diTPS) | Catalyzes the formation of the abietane skeleton from GGPP. |

| Cytochrome P450 (CYP450) | Introduces hydroxyl groups at specific positions on the abietane core. |

| Glycosyltransferase (GT) | Attaches sugar moieties to the this compound backbone. |

Development of Novel Synthetic Methodologies for this compound and Architecturally Complex Analogues

The total synthesis of complex natural products like this compound presents a significant challenge to organic chemists. uci.edu Strategies for the synthesis of abietane diterpenoids often involve the construction of the tricyclic ring system followed by late-stage functionalization to introduce the necessary oxidative patterns. nih.govthieme-connect.comrsc.orgresearchgate.net The development of novel synthetic methodologies for this compound and its analogues is a key area of future research that could provide access to larger quantities of the natural product for biological evaluation and enable the creation of novel derivatives with potentially enhanced or new activities. mdpi.comnih.govlu.se

Future synthetic strategies could focus on:

Chemoenzymatic Synthesis: Combining the power of chemical synthesis with the selectivity of enzymatic reactions to achieve challenging transformations with high precision. nih.gov

Divergent Synthesis: Creating a common intermediate that can be converted into a variety of this compound analogues with different substitution patterns, facilitating the exploration of structure-activity relationships. mdpi.com

The synthesis of architecturally complex analogues could involve modifications to the abietane skeleton itself, such as altering ring sizes or introducing new functional groups, to probe the structural requirements for its biological activity. nih.govacs.org

Integration of Multi-Omics Data for Comprehensive this compound Pathway Understanding

The elucidation of plant specialized metabolic pathways has been revolutionized by the advent of multi-omics approaches, which integrate data from genomics, transcriptomics, and metabolomics. maxapress.comfrontiersin.orgnih.govrsc.org This integrated approach allows researchers to connect genes to the production of specific metabolites, providing a powerful tool for pathway discovery. mdpi.comnih.govoup.comnih.govresearchgate.net

For this compound, a multi-omics strategy could be employed as follows:

Genomics: Sequencing the genome of the plant that produces this compound would provide a complete inventory of all the genes, including those potentially involved in its biosynthesis.

Transcriptomics: Analyzing the gene expression profiles in different tissues or under different conditions can identify genes that are co-expressed with this compound production, providing strong candidates for biosynthetic enzymes. frontiersin.org

Metabolomics: Profiling the metabolites present in the plant can identify this compound and potential biosynthetic intermediates, providing a chemical context for the genomic and transcriptomic data. mdpi.com

By integrating these datasets, researchers can identify candidate genes for the diTPSs, CYP450s, and GTs involved in the this compound pathway. maxapress.comrsc.org This comprehensive understanding of the metabolic network will not only elucidate the biosynthesis of this compound but also provide a blueprint for its production in heterologous systems. nih.gov

| Omics Approach | Application in this compound Research |

| Genomics | Provides the complete set of genes in the this compound-producing organism. |

| Transcriptomics | Identifies genes whose expression correlates with this compound production. |

| Metabolomics | Detects this compound and its potential biosynthetic precursors and derivatives. |

| Multi-Omics Integration | Connects candidate genes to the production of this compound and its intermediates. |

This compound as a Precursor for the Design of Chemically Diverse Molecular Libraries for Research Probes

Natural products, with their inherent biological relevance and structural complexity, are excellent starting points for the development of chemical libraries for drug discovery and chemical biology research. routledge.comnih.govasm.orgchemdiv.com The unique three-dimensional structure of this compound makes it an attractive scaffold for the creation of a library of diverse molecules. nih.gov By systematically modifying the functional groups on the this compound core, a collection of analogues can be generated.

This approach, often referred to as diversity-oriented synthesis, can lead to the discovery of compounds with novel biological activities. nih.gov Furthermore, this compound can serve as a precursor for the design of research probes. nevadogroup.comnih.govacs.org These probes are valuable tools for studying biological processes and can be designed to include features such as:

Fluorescent tags: To visualize the localization of the molecule within cells. nih.govmdpi.com

Affinity labels: To identify the specific protein targets of the molecule. acs.org

Photo-crosslinkers: To covalently link the molecule to its binding partners upon light activation.

The development of this compound-based molecular libraries and research probes holds the potential to uncover new biological targets and mechanisms of action, further expanding the utility of this fascinating natural product.

Q & A

Q. What are the standard protocols for isolating Suaveolol from Hyptis suaveolens?

this compound is isolated via sequential solvent extraction (hexane, ethyl acetate, methanol) followed by silica gel column chromatography. Fractions are monitored using thin-layer chromatography (TLC), and bioactive fractions are further purified. The final compound is validated via NMR (¹H, ¹³C) and HR-EIMS spectrometry to confirm structural integrity .

Q. How is this compound structurally characterized to ensure purity and identity?

Structural elucidation involves:

- NMR spectroscopy : Assigning proton (¹H) and carbon (¹³C) signals to confirm functional groups and skeletal framework.

- HR-EIMS : Determining molecular mass and formula (e.g., [M]⁺ at m/z 300.4350 for this compound).

- Comparative analysis : Cross-referencing spectral data with literature (e.g., Manchand et al., 1974) to resolve ambiguities .

Q. What in vitro assays are used to evaluate this compound’s anti-parasitic activity?

- Dose-response assays : Parasites (e.g., Trypanosoma brucei) are exposed to this compound at varying concentrations (e.g., 0.1–200 µg/mL) for 72 hours.

- EC₅₀ calculation : Nonlinear regression models determine the concentration achieving 50% growth inhibition.

- Selectivity Index (SI) : SI = EC₅₀ (human foreskin fibroblasts) / EC₅₀ (parasite). SI >10 indicates therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across parasite species?

For example, this compound shows higher activity against T. b. brucei (EC₅₀ = 2.71 µg/mL) than T. congolense (EC₅₀ = 11.1 µg/mL). To address this:

- Strain-specific testing : Compare genetic/metabolic differences between parasite strains.

- Mechanistic studies : Investigate target binding affinity (e.g., enzyme inhibition assays) to identify species-dependent pathways.

- Synergistic combinations : Test this compound with suaveolic acid (SSA), which enhances activity (EC₅₀ = 1.56 µg/mL) via unknown mechanisms .

Q. What experimental designs validate this compound’s selectivity and safety for human cells?

- Cytotoxicity assays : Expose human fibroblasts (e.g., HFF cells) to this compound (up to 200 µg/mL) for 72 hours. Measure viability via MTT or resazurin assays.

- Therapeutic window : Calculate SI values across multiple cell lines (e.g., liver, kidney) to assess organ-specific toxicity.

- In vivo models : Use rodent studies to evaluate acute/chronic toxicity (e.g., ’s gastroprotection model) .

Q. How can researchers elucidate the molecular pathways involved in this compound’s bioactivity?

- Transcriptomics : RNA sequencing of treated parasites to identify differentially expressed genes.

- Proteomics : Mass spectrometry to detect protein targets (e.g., binding to trypanosome membrane transporters).

- Pharmacological inhibition : Co-administer pathway inhibitors (e.g., nitric oxide synthase inhibitors) to dissect mechanisms (e.g., ’s prostaglandin-mediated gastroprotection) .

Q. What statistical methods ensure robust analysis of this compound’s dose-response data?

- Nonlinear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. normalized response) using tools like GraphPad Prism.

- Replication : Perform triplicate experiments with independent biological replicates.

- Error analysis : Report SEM/95% confidence intervals and use ANOVA for multi-group comparisons .

Methodological Guidance

Q. How should researchers handle discrepancies in anti-parasitic activity between pure this compound and its mixtures (e.g., SSA)?

- Fraction re-testing : Re-isolate SSA components and test individually to rule out contamination.

- Isobologram analysis : Determine if synergy (e.g., this compound + suaveolic acid) is additive or synergistic.

- Bioassay-guided fractionation : Track activity through purification steps to identify bioactive fractions .

Q. What strategies optimize the reproducibility of this compound’s bioactivity studies?

- Standardized protocols : Use WHO-recommended parasite strains (e.g., Plasmodium falciparum Dd2) and culture conditions.

- Positive controls : Include reference drugs (e.g., pentamidine for trypanosomes) to validate assay sensitivity.

- Blinding : Randomize sample labels to reduce observer bias during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.